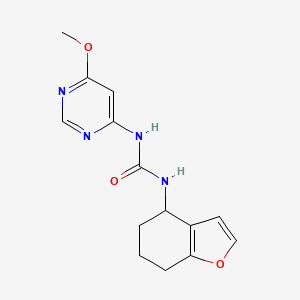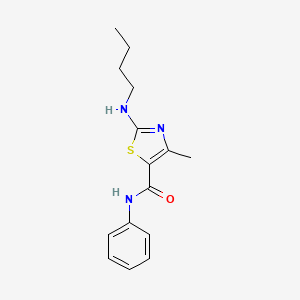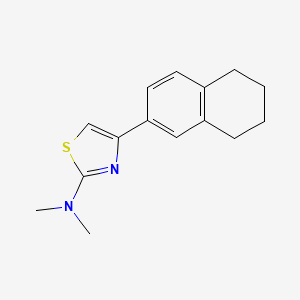![molecular formula C16H16N4OS B7637228 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been tested for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In organic synthesis, this compound has been used as a starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives with potential applications in drug discovery.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine is not well understood. However, some studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Further studies are required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine has been shown to have some biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine in lab experiments is its high purity and stability. This compound can be easily synthesized using well-established methods, and its purity can be confirmed using various analytical techniques. In addition, this compound has low toxicity in normal cells, making it a suitable candidate for in vitro studies.
One of the limitations of using 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use this compound in certain assays that require a high concentration of the compound in solution. In addition, the mechanism of action of this compound is not well understood, making it difficult to design experiments to fully understand its activity.
Future Directions
There are several future directions for the study of 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes or pathways it targets. Another direction is to explore the potential of this compound as a starting material for the synthesis of novel materials with applications in electronic devices. In addition, further studies are required to fully understand the anticancer activity of this compound and its potential as a selective anticancer agent.
Synthesis Methods
The synthesis of 4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine has been reported in various studies. One of the commonly used methods involves the reaction of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine with 2-(chloromethyl)oxolane in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is obtained after purification using chromatography techniques.
properties
IUPAC Name |
4-(oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-5-12(6-3-1)20-15-14(9-19-20)16(18-11-17-15)22-10-13-7-4-8-21-13/h1-3,5-6,9,11,13H,4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYPVJKBGWUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)

![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)
![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)